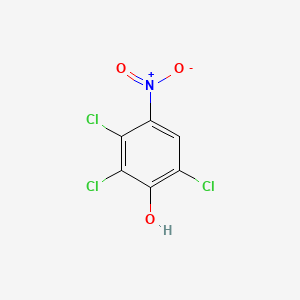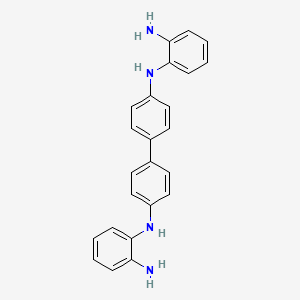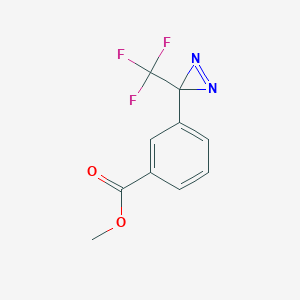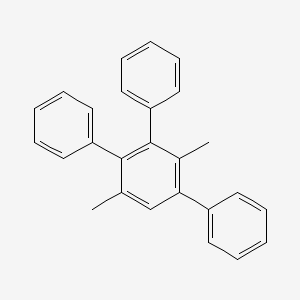
Rifalogue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifalogue is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity. This compound has been engineered to retain high efficacy even in challenging environments, such as the acidic conditions found within lysosomes . This compound is particularly noted for its ability to target and kill intracellular bacteria, making it a valuable tool in the fight against antibiotic-resistant infections .
準備方法
Synthetic Routes and Reaction Conditions
Rifalogue is synthesized through a series of chemical reactions that modify the structure of rifamycinOne common method involves the conjugation of this compound to an antibody using a thiol-maleimide linker, which ensures site-specific attachment . The reaction conditions typically include a controlled pH environment and the presence of reducing agents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the fermentation of the rifamycin-producing bacteria, followed by extraction and purification of the rifamycin. Subsequent chemical modifications are carried out in a controlled environment to produce this compound .
化学反応の分析
Types of Reactions
Rifalogue undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule to enhance its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Reducing agents: Such as dithiothreitol, used to facilitate thiol-maleimide conjugation.
Oxidizing agents: Such as hydrogen peroxide, used in oxidation reactions.
Solvents: Such as dimethyl sulfoxide, used to dissolve reactants and facilitate reactions.
Major Products Formed
These derivatives can be further tested for their efficacy against different bacterial strains .
科学的研究の応用
Rifalogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibiotic activity.
Biology: Employed in research on bacterial infections, particularly those caused by antibiotic-resistant strains.
Medicine: Investigated for its potential use in treating infections that are difficult to manage with conventional antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用機序
Rifalogue exerts its effects by targeting bacterial RNA polymerase, an enzyme essential for bacterial transcription. The compound binds to the enzyme, inhibiting its activity and preventing the bacteria from synthesizing RNA. This leads to the death of the bacterial cell. The incorporation of a protease-cleavable linker ensures that this compound is released only within the lysosome, where it can effectively kill intracellular bacteria .
類似化合物との比較
Rifalogue is unique in its ability to retain high efficacy in acidic environments and to target intracellular bacteria. Similar compounds include:
Rifampicin: Another rifamycin derivative, but with less stability in acidic conditions.
Rifabutin: Known for its activity against Mycobacterium avium complex, but less effective against other bacterial strains.
Rifapentine: Used primarily in the treatment of tuberculosis, with a longer half-life than rifampicin.
This compound stands out due to its enhanced stability and targeted delivery, making it a promising candidate for treating challenging bacterial infections .
特性
分子式 |
C50H62N4O13 |
|---|---|
分子量 |
927.0 g/mol |
IUPAC名 |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
InChIキー |
GBSDCXVMKJSZDN-FNRWMTRLSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)





![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)

![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)


![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
